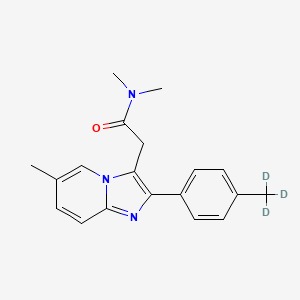
Zolpidem-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zolpidem-d7 is a deuterated form of zolpidem, a nonbenzodiazepine hypnotic agent used primarily for the short-term treatment of insomnia. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and analytical applications, as it allows for the differentiation between the labeled and unlabeled forms of the compound in various biological matrices.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Zolpidem-d7 involves the incorporation of deuterium atoms into the zolpidem molecule. One common method is the deuterium exchange reaction, where hydrogen atoms in the zolpidem molecule are replaced with deuterium. This can be achieved using deuterated reagents or solvents under specific reaction conditions. For example, the use of deuterated methanol (CD3OD) as a solvent can facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions. The process may include the use of catalysts to enhance the reaction efficiency and yield. The final product is purified using techniques such as crystallization or chromatography to ensure the desired level of deuterium incorporation and purity.
化学反応の分析
Types of Reactions
Zolpidem-d7 undergoes similar chemical reactions as its non-deuterated counterpart, zolpidem. These reactions include:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at specific positions in the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can be analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS).
科学的研究の応用
Zolpidem-d7 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of zolpidem in the body.
Analytical Chemistry: It serves as an internal standard in LC-MS and gas chromatography-mass spectrometry (GC-MS) analyses to quantify zolpidem and its metabolites in biological samples.
Biomedical Research: this compound is used in studies investigating the effects of zolpidem on the central nervous system and its potential therapeutic applications.
Forensic Toxicology: It aids in the detection and quantification of zolpidem in forensic samples, providing evidence in cases of drug-facilitated crimes.
作用機序
Zolpidem-d7, like zolpidem, acts as a positive modulator of gamma-aminobutyric acid (GABA) type A receptors. By binding to the benzodiazepine site on the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. This action helps to induce sleep and improve sleep quality in individuals with insomnia.
類似化合物との比較
Similar Compounds
Zaleplon: Another nonbenzodiazepine hypnotic agent with a similar mechanism of action.
Eszopiclone: A nonbenzodiazepine hypnotic used for the treatment of insomnia.
Indiplon: A nonbenzodiazepine hypnotic with similar pharmacological properties.
Uniqueness
Zolpidem-d7 is unique due to its deuterium labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The presence of deuterium atoms allows for precise tracking and differentiation from the non-deuterated form, making it a valuable tool in research and clinical applications.
特性
分子式 |
C19H21N3O |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
N,N-dimethyl-2-[6-methyl-2-[4-(trideuteriomethyl)phenyl]imidazo[1,2-a]pyridin-3-yl]acetamide |
InChI |
InChI=1S/C19H21N3O/c1-13-5-8-15(9-6-13)19-16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19/h5-10,12H,11H2,1-4H3/i1D3 |
InChIキー |
ZAFYATHCZYHLPB-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C |
正規SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



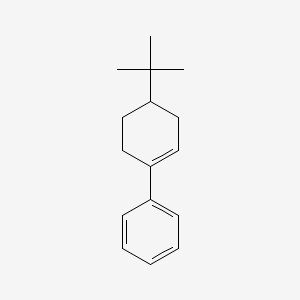
![6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B15074534.png)


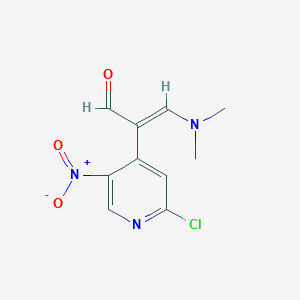
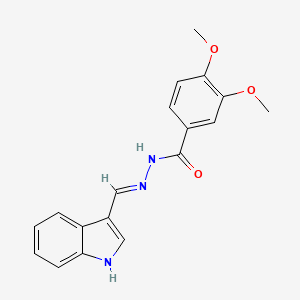
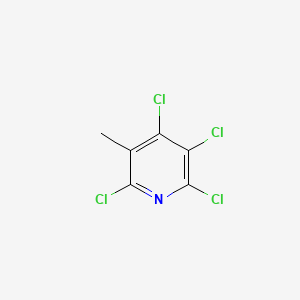

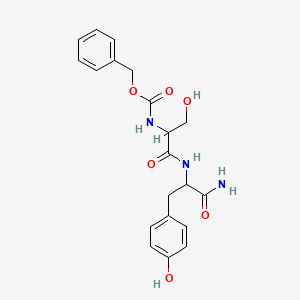

![(13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B15074591.png)
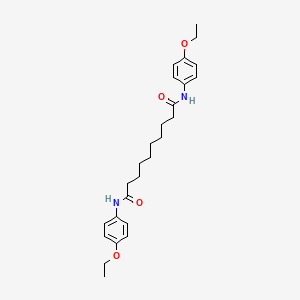
![3-Phenylimidazo[1,5-a]pyrazin-1-ol](/img/structure/B15074614.png)
